5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Description
Historical Context of Fluorinated Aromatic Compounds
Fluorinated aromatic compounds have evolved through pivotal discoveries:
- 1862 : Alexander Borodin synthesized the first organofluorine compound via halogen exchange.
- 1898 : Frédéric Swarts developed aromatic compounds with fluorinated side chains using SbF₃.
- 1927 : Günther Schiemann introduced the Schiemann reaction for aryl fluorides via diazonium salts.
- 1936 : Gottlieb demonstrated nucleophilic fluorination using KF, enabling scalable synthesis.
These milestones laid the groundwork for modern fluorinated intermediates like this compound, which leverages both fluorine’s electronegativity and bromine’s leaving-group potential.
Significance in Contemporary Chemical Research
This compound’s utility arises from its synergistic substituents:
- Bromine : Facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
- Fluorine : Enhances metabolic stability and lipophilicity in drug candidates.
- Ether Group : Improves solubility and modulates steric interactions.
Applications include:
- Pharmaceutical Intermediates : Building block for kinase inhibitors and agrochemicals.
- Materials Science : Precursor for liquid crystals and polymers.
Position within Organohalogen Chemistry
As a polyhalogenated aromatic ether, this compound bridges three domains:
- Haloarenes : Bromine and fluorine substituents enable electrophilic substitution.
- Ether Derivatives : The 2-methylpropoxy group introduces steric and electronic modulation.
- Fluorinated Building Blocks : Aligns with trends in drug design (25–30% of pharmaceuticals contain fluorine).
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVYXKFUGDAXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation and Fluorination of Benzene Derivatives
This method involves starting from a suitably substituted benzene ring, such as 1,3-difluorobenzene, followed by selective bromination. The key challenge is controlling regioselectivity to obtain the 5-position substitution.
- Bromination is achieved using N-bromosuccinimide (NBS) in the presence of radical initiators under controlled conditions.
- Fluorination is introduced via electrophilic fluorinating agents, such as Selectfluor or diethylaminosulfur trifluoride (DAST), under mild conditions to avoid over-fluorination or undesired side reactions.
- Fluorination of aromatic rings is best performed with electrophilic fluorinating reagents at low temperatures (-20°C to 0°C) to enhance selectivity.
- Bromination typically occurs at the ortho or para positions, but directing groups like fluorine influence regioselectivity.
Nucleophilic Aromatic Substitution (SNAr) for Fluoro-Substituted Benzene
This approach involves starting from a chlorinated or nitro-derivative, then substituting with fluoride ions under high-temperature conditions.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Chlorination | Cl2, FeCl3 | Room temperature | 85% | |
| Fluorination | KF, DMSO | 150°C | 70-80% |
Introduction of the Bromine and Fluoro Groups
Electrophilic Bromination
- Bromination at the desired position (5-position relative to existing substituents) is achieved using NBS in the presence of radical initiators like AIBN.
- Solvent choice (e.g., carbon tetrachloride or acetonitrile) influences regioselectivity.
Fluorination Strategies
- Electrophilic fluorination with reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) at low temperatures to introduce fluorine atoms at the 1,3-positions.
- Alternatively, fluorination can be performed via nucleophilic substitution if suitable leaving groups are present.
Attachment of the (2-Methylpropoxy) Group
Nucleophilic Substitution on Aromatic Halides
- The 2-methylpropoxy group is introduced via nucleophilic substitution of a suitable aromatic halide (e.g., a bromide or chloride) with 2-methylpropoxy anion.
Williamson Ether Synthesis
- Reacting 2-methylpropanol with a halogenated aromatic compound under basic conditions (e.g., potassium carbonate in acetone) to form the ether linkage.
- Conditions are optimized at reflux temperatures (around 60-80°C) to maximize yield.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct halogenation + fluorination | Benzene derivatives | NBS, Selectfluor | Controlled temperature, inert atmosphere | High regioselectivity | Multiple steps, potential over-fluorination |
| Nucleophilic aromatic substitution | Chlorinated benzene | KF, DMSO | 150°C, high pressure | Good for fluorination | Harsh conditions |
| Electrophilic bromination | Aromatic ring | NBS, radical initiator | Room temp to reflux | Selective bromination | Overbromination risk |
| Williamson ether synthesis | 2-methylpropanol + halogenated benzene | K2CO3, acetone | Reflux | Efficient ether formation | Requires halogenated precursor |
Research Findings and Optimization Insights
- Selectivity Control: The regioselectivity of halogenation and fluorination is crucial. Use of directing groups like fluorine or nitro groups enhances positional control.
- Reagent Choice: Electrophilic fluorinating agents such as Selectfluor provide high yields with minimal side reactions.
- Reaction Conditions: Low temperature for fluorination minimizes over-fluorination, while elevated temperatures favor nucleophilic substitutions.
- Safety Considerations: Handling of fluorinating reagents and halogenating agents requires strict safety protocols, including the use of inert atmospheres and protective gear.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene serves as:
- Intermediate in Organic Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
- Reagent in Chemical Reactions: The compound can undergo various reactions such as substitution, oxidation, reduction, and coupling reactions (e.g., Suzuki-Miyaura and Heck reactions) to form biaryl compounds.
Biology
The compound has biological applications including:
- Development of Bioactive Molecules: It is utilized in the design of new compounds that may exhibit biological activity.
- Biochemical Probes: It can function as a probe in biochemical studies to explore enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is investigated for:
- Therapeutic Properties: Research is ongoing to evaluate its potential therapeutic effects on various diseases.
- Precursor in Pharmaceutical Synthesis: It is used in the preparation of pharmaceutical compounds that may have significant health benefits.
Industry
The compound finds applications in industrial processes such as:
- Agrochemical Production: It is involved in the synthesis of agrochemicals that enhance agricultural productivity.
- Dyes and Specialty Chemicals: The compound contributes to the manufacturing of dyes and other specialty chemicals used in various applications.
Case Study 1: Medicinal Chemistry Application
A study explored the use of this compound as a precursor for synthesizing novel anti-cancer agents. The compound demonstrated promising activity against specific cancer cell lines when modified with additional functional groups.
Case Study 2: Agrochemical Development
Another research project focused on developing new agrochemicals derived from this compound. The synthesized products exhibited enhanced efficacy against common agricultural pests while maintaining environmental safety standards.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which are influenced by its structural features and functional groups .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ in substituents at the 2-position, impacting reactivity and applications:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethoxy, trifluoromethyl) enhance electrophilic substitution resistance but improve stability in high-performance materials .
- Alkoxy groups (e.g., 2-methylpropoxy) are electron-donating, increasing reactivity toward cross-coupling reactions .
Physicochemical Properties
| Property | This compound | 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene |
|---|---|---|---|
| Molecular Weight | 260.99 | 276.99 | 260.99 |
| Physical State | Liquid | Colorless to light yellow liquid | Not specified |
| Boiling Point | Not reported | Not reported | No data available |
| Storage Conditions | Room temperature | Sealed, dry | Sealed, dry, room temperature |
| Hazard Statements | H315, H319, H335 (skin/eye irritation) | Similar to analogues | H315, H319, H335 |
Notes:
Biological Activity
5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene is an organic compound with the molecular formula C10H11BrF2O and a molecular weight of 265.1 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity and interactions with various biomolecules.
The compound features a unique combination of functional groups, including bromine and fluorine atoms, alongside an isobutoxy group. This structural configuration may influence its reactivity and biological interactions, making it a subject of interest in both synthetic and medicinal chemistry.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest that it could act as an inhibitor or modulator in certain biological processes .
Biological Activity
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Initial studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
- Anti-inflammatory Effects : There is evidence that this compound could exhibit anti-inflammatory effects by modulating inflammatory pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it's essential to compare it with structurally similar compounds:
| Compound Name | Structure Comparison | Potential Biological Activity |
|---|---|---|
| 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene | Trifluoromethyl instead of isobutoxy | Antimicrobial properties reported |
| 5-Bromo-2-chloro-1,3-difluorobenzene | Chlorine atom instead of isobutoxy | Limited studies on enzyme inhibition |
| 5-Bromo-1,3-difluoro-2-methoxybenzene | Methoxy group instead of isobutoxy | Potential anti-inflammatory effects |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound could inhibit specific bacterial strains at concentrations ranging from 10 to 50 µM. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Enzyme Activity Assays : Preliminary enzyme assays indicated that the compound could inhibit key metabolic enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
- Cell Line Studies : Research involving human cell lines has shown that treatment with this compound can reduce markers of inflammation, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for 5-bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, and how can reaction conditions be optimized?
The compound can be synthesized via catalytic hydrogenation of its alkene precursor, 5-bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene, using 5% polyvinyl chloride as a catalyst in heptane under atmospheric hydrogen pressure for 20 hours . Key optimization parameters include catalyst loading, solvent choice (e.g., heptane vs. alternatives), and reaction time. Post-synthesis, solvent removal under reduced pressure yields the product. Researchers should validate purity via HPLC or GC-MS, referencing protocols for structurally similar bromo-fluorinated aromatics .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Purity analysis : Use high-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as applied to analogous brominated fluorobenzene derivatives .
- Structural confirmation : Employ H/F NMR and IR spectroscopy to verify the presence of the 2-methylpropoxy group and bromo/fluoro substituents. Compare spectral data with structurally related compounds like 5-bromo-1,3-dichloro-2-fluorobenzene .
- Thermal stability : Determine melting/boiling points via differential scanning calorimetry (DSC), referencing similar compounds (e.g., 234.3°C boiling point for 5-bromo-1,3-dichloro-2-fluorobenzene) .
Q. What are the common challenges in isolating isomers or byproducts during synthesis?
Isomer formation (e.g., positional halogen or alkoxy group variations) is a key challenge. For example, evidence highlights the separation of 1-bromo-2,5-difluorobenzene-d3 from non-deuterated analogs using column chromatography . Researchers should optimize mobile phases (e.g., hexane/ethyl acetate gradients) and monitor fractions via TLC or GC-MS. For alkoxy group positional isomers, chiral HPLC may resolve enantiomers if stereocenters are present .
Advanced Research Questions
Q. How does the electron-withdrawing nature of bromo/fluoro substituents influence reactivity in cross-coupling reactions?
The electron-deficient aromatic ring may enhance reactivity in Suzuki-Miyaura couplings. For instance, boronic acid derivatives of similar structures (e.g., 5-bromo-2-(trifluoromethoxy)phenylboronic acid) participate in palladium-catalyzed reactions . Researchers should explore coupling partners (e.g., arylboronic acids) and assess regioselectivity using DFT calculations or Hammett parameters. Note that steric hindrance from the 2-methylpropoxy group may limit certain transformations.
Q. What contradictions exist in reported synthetic or analytical data for this compound, and how can they be resolved?
- Catalyst discrepancies : uses polyvinyl chloride, while other hydrogenation protocols for bromoaromatics employ palladium on carbon. Researchers should compare yields and byproduct profiles across catalysts .
- Isomer identification : Conflicting CAS numbers for similar isomers (e.g., 5-bromo-1,3-dichloro-2-fluorobenzene vs. 1-bromo-3,5-dichloro-4-fluorobenzene) necessitate rigorous NMR/HRMS validation .
- Solubility variability : Solubility in heptane () may differ from polar aprotic solvents like DMF; systematic solvent screening is recommended .
Q. What methodologies are suitable for studying the environmental or biological impacts of this compound?
- Ecotoxicology : Follow OECD guidelines for aquatic toxicity testing, given evidence that brominated aromatics may harm aquatic life . Use Daphnia magna or algal growth inhibition assays.
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS, referencing protocols for 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid .
- Environmental persistence : Measure hydrolysis/photolysis rates under controlled conditions (pH, UV exposure), as demonstrated for halogenated benzene derivatives .
Methodological Tables
Table 1: Key Physicochemical Properties (Inferred from Analogues)
| Property | Value (Analogous Compound) | Method | Reference |
|---|---|---|---|
| Boiling Point | 234.3°C (5-bromo-1,3-dichloro-2-fluorobenzene) | DSC | |
| Density | 1.823 g/cm³ | Pycnometry | |
| Vapor Pressure | 0.0815 mmHg at 25°C | Gas chromatography |
Table 2: Recommended Analytical Techniques
| Technique | Application | Example Protocol |
|---|---|---|
| Chiral HPLC | Isomer separation | Hexane:IPA (90:10), 1 mL/min |
| F NMR | Substituent position confirmation | CDCl₃, 400 MHz |
| GC-MS | Byproduct identification | Heptane extract, EI mode |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
